molecular formula C14H10N2O2 B2722403 Methyl 4-(3-cyano-2-pyridinyl)benzenecarboxylate CAS No. 886360-65-2

Methyl 4-(3-cyano-2-pyridinyl)benzenecarboxylate

Cat. No. B2722403
CAS RN: 886360-65-2
M. Wt: 238.246
InChI Key: SDYDEUJKFAVIKO-UHFFFAOYSA-N
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Description

“Methyl 4-(3-cyano-2-pyridinyl)benzenecarboxylate” is a biochemical compound with the molecular formula C14H10N2O2 and a molecular weight of 238.25 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “this compound” is defined by its molecular formula, C14H10N2O2 . The compound contains a benzenecarboxylate group attached to a pyridinyl group with a cyano substituent. The exact spatial arrangement of these groups can be determined through techniques like X-ray crystallography, but such information is not available in the sources I found.


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 238.25 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.

Scientific Research Applications

  • Photophysical Properties :

    • Triplet State Properties : Research by Motten and Kwiram (1981) investigated the phosphorescence and zero-field splittings of several pyridine derivatives, including cyano derivatives. This study is crucial for understanding the triplet state properties of such compounds, which is relevant in photophysical and photochemical applications (Motten & Kwiram, 1981).
  • Electrochemical Behavior :

    • Electrochemical Studies in Aprotic Media : Trazza, Andruzzi, and Carelli (1982) explored the electrochemical behavior of 3-cyano-1-methyl-1,4-dihydropyridines and related compounds in aprotic media. Understanding such behaviors is fundamental for applications in electrochemistry and battery technology (Trazza, Andruzzi, & Carelli, 1982).
  • Organic Synthesis :

    • Synthesis of Functionalized Pyridines : Mekheimer, Mohamed, and Sadek (1997) discussed the synthesis of functionalized 4H-pyrano[3,2-c]pyridines from 4-hydroxy-6-methyl-2-pyridone. This research contributes to the field of organic synthesis, particularly in the creation of novel pyridine-based compounds (Mekheimer, Mohamed, & Sadek, 1997).
  • Corrosion Inhibition :

    • Corrosion Inhibitive Behavior : Murmu et al. (2019) synthesized pyridine-based Schiff bases and studied their corrosion inhibitive performance on mild steel. Such research is vital for developing new corrosion inhibitors in industrial applications (Murmu et al., 2019).
  • Palladium-Catalyzed Reactions :

    • Palladium-Catalyzed Methylation and Arylation : Giri et al. (2007) explored the palladium-catalyzed methylation and arylation of sp2 and sp3 C-H bonds in simple carboxylic acids. This research is significant in the field of catalysis and pharmaceutical synthesis (Giri et al., 2007).
  • Polymerization Studies :

    • Electron-pair Donors in Carbocationic Polymerization : Pratap and Heller (1992) used 1-Methyl-2-pyrrolidinone as an electron-pair donor in isobutylene polymerization. Such studies are essential in polymer chemistry for developing new polymeric materials (Pratap & Heller, 1992).

properties

IUPAC Name

methyl 4-(3-cyanopyridin-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c1-18-14(17)11-6-4-10(5-7-11)13-12(9-15)3-2-8-16-13/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDYDEUJKFAVIKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=C(C=CC=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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